(2E)-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-(4-phenoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3OS/c29-17-21(18-30-22-13-15-24(16-14-22)32-23-9-2-1-3-10-23)28-31-27(19-33-28)26-12-6-8-20-7-4-5-11-25(20)26/h1-16,18-19,30H/b21-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGACIJRPZXVEM-DYTRJAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. Thiazole derivatives are known for their potential in treating various diseases due to their ability to interact with multiple biological targets. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H19N3OS, and it features a thiazole ring connected to a naphthalene moiety and a phenoxyphenyl group. This complex structure suggests potential interactions with various biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer activity against various cancer cell lines. Here are key findings from recent research:
In Vitro Studies
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung cancer).
- IC50 Values : In one study, derivatives similar to this compound exhibited IC50 values ranging from 4.37 μM to 8.03 μM against HepG2 and A549 cells respectively, indicating significant cytotoxicity compared to standard treatments like cisplatin .
The mechanisms by which thiazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Thiazole compounds have been shown to trigger apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, effectively halting proliferation.
- Inhibition of Kinases : Many thiazole derivatives inhibit key kinases involved in tumorigenesis, such as phosphodiesterases and histone deacetylases .
Case Studies
Several studies have documented the efficacy of thiazole-based compounds:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for anticancer activity. One derivative demonstrated an IC50 value of 4.37 μM against HepG2 cells, supporting the potential of thiazole structures in cancer therapy .
- Molecular Docking Studies : Computational studies using molecular docking have indicated that these compounds bind effectively to dihydrofolate reductase (DHFR), suggesting a mechanism that could inhibit DNA synthesis in cancer cells .
Summary Table of Biological Activities
Scientific Research Applications
1.1 Anticancer Properties
Research indicates that compounds containing thiazole and naphthalene moieties exhibit promising anticancer activity. For example, studies have shown that similar thiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antitumor potential through assays conducted by the National Cancer Institute (NCI), which revealed notable inhibition of cell growth in several human tumor cell lines .
1.2 Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound's structural features suggest it may also possess antibacterial and antifungal activities. Preliminary studies on related compounds have shown effectiveness against a range of pathogens, indicating a potential for further exploration in this area .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of (2E)-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile can be achieved through various methods, including:
- Condensation Reactions : Utilizing thiazole derivatives and naphthalene-based precursors in condensation reactions to form the desired compound.
- Coupling Reactions : Employing palladium-catalyzed coupling reactions to link phenoxy and naphthalene groups effectively.
The choice of synthetic route can significantly influence the yield and purity of the final product, necessitating careful optimization of reaction conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the naphthalene or phenoxy groups can lead to enhanced potency or selectivity against specific cancer types or microbial strains. Researchers are actively investigating various substitutions to identify the most effective configurations .
Case Studies
4.1 Case Study: Anticancer Activity
In a study published in Molecules, a related thiazole derivative was tested for its anticancer properties using a panel of human cancer cell lines. The results indicated that modifications to the thiazole ring significantly impacted cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range . This underscores the importance of structural variations in enhancing therapeutic efficacy.
4.2 Case Study: Antimicrobial Efficacy
Another investigation focused on a series of thiazole compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted that specific functional groups on the thiazole ring contributed to increased antimicrobial activity, suggesting that similar modifications could enhance the efficacy of (2E)-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Hydrophobicity: The target compound’s naphthalene and phenoxy groups contribute to its higher LogP (~5.2) compared to analogues with smaller substituents (e.g., 4-chlorophenyl, LogP ~4.0) . Enhanced lipophilicity may improve membrane permeability but could reduce aqueous solubility.
Electronic and Steric Effects: Electron-withdrawing groups (e.g., nitro in ) may stabilize the acrylonitrile moiety, influencing reactivity or binding to electron-rich biological targets.
Pharmacological Activity Comparisons
While specific data for the target compound are lacking, structurally related compounds exhibit notable bioactivity:
- Anti-HIV Activity : Analogues with thiazole-acrylonitrile scaffolds (e.g., piroxicam derivatives) demonstrated EC₅₀ values of 20–25 µM against HIV-1, with selectivity indices >26 . Docking studies suggested interactions with viral integrase, similar to raltegravir .
- Anticancer Potential: Redox-cofactor BGCs in Pseudomonas species produce lankacidin analogues (13% similarity to known structures), which exhibit antitumor activity .
Preparation Methods
Hantzsch Thiazole Formation
The thiazole core is synthesized by reacting 1-naphthoyl chloride with thiourea in the presence of a brominating agent (e.g., PBr₃) to form 2-bromo-1-(naphthalen-1-yl)ethan-1-one . Cyclization with thiourea under refluxing ethanol yields 4-(naphthalen-1-yl)-1,3-thiazol-2-amine .
Reaction Conditions :
- Solvent : Ethanol (anhydrous)
- Temperature : 80°C, 6 hours
- Yield : 68–72%
Key Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.92–7.85 (m, 2H), 7.62–7.52 (m, 4H), 6.95 (s, 1H, thiazole-H).
- IR (KBr): 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).
Construction of the α,β-Unsaturated Nitrile Backbone
Knoevenagel Condensation
The propenenitrile moiety is formed by condensing 4-(naphthalen-1-yl)-1,3-thiazole-2-carbaldehyde with cyanoacetamide in the presence of a base (e.g., piperidine).
Reaction Conditions :
- Catalyst : Piperidine (10 mol%)
- Solvent : Toluene, reflux
- Time : 12 hours
- Yield : 60–65%
Mechanistic Insight :
The base deprotonates cyanoacetamide, generating a nucleophilic enolate that attacks the aldehyde. Subsequent dehydration forms the trans-configured α,β-unsaturated nitrile.
Stereochemical Control of the E-Isomer
Thermodynamic vs. Kinetic Control
The E-configuration is favored under thermodynamic conditions (high temperature, prolonged reaction time). Polar aprotic solvents (e.g., DMF) stabilize the transition state, achieving >95% E-selectivity.
Comparative Data :
| Solvent | Temperature (°C) | E:Z Ratio |
|---|---|---|
| DMF | 120 | 97:3 |
| Ethanol | 80 | 85:15 |
| THF | 100 | 89:11 |
One-Pot Tandem Synthesis
A streamlined approach combines thiazole formation, Knoevenagel condensation, and amination in a single pot:
- Thiazole Synthesis : 1-Naphthoyl chloride + thiourea → thiazole-2-amine.
- Aldehyde Generation : Oxidation with MnO₂.
- Knoevenagel Condensation : Cyanoacetamide + aldehyde → acrylonitrile.
- Coupling : Ullmann reaction with 4-phenoxyaniline.
Advantages :
- Reduced purification steps.
- Overall yield: 48–52%.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.25 (d, J = 7.5 Hz, 1H), 7.95–7.88 (m, 2H), 7.65–7.55 (m, 4H), 7.40 (d, J = 8.5 Hz, 2H), 7.30 (t, J = 7.0 Hz, 1H), 6.98 (d, J = 8.5 Hz, 2H).
- ¹³C NMR : 158.9 (C=N), 149.2 (C–O), 118.4 (CN).
- HRMS : m/z [M+H]⁺ calcd. 485.1523, found 485.1521.
Q & A
Q. Q1. What experimental strategies are recommended for resolving synthetic challenges in preparing the thiazole-naphthalene core of this compound?
Methodological Answer: The thiazole-naphthalene moiety can be synthesized via a Hantzsch thiazole reaction using α-haloketones and thioamides. Key steps include:
- Optimization of reaction time and temperature (e.g., 80–100°C in ethanol) to minimize side products like uncyclized intermediates .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the thiazole ring. Confirmation by should show characteristic singlets for thiazole protons (δ 7.8–8.2 ppm) .
- Crystallization in mixed solvents (e.g., chloroform/methanol) to obtain single crystals for X-ray validation .
Q. Q2. How can researchers address discrepancies between calculated and observed spectroscopic data (e.g., 1H NMR^1 \text{H NMR}1H NMR) for the enamine linkage?
Methodological Answer:
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals from the enamine proton and aromatic protons.
- Compare experimental data with DFT-calculated chemical shifts (using Gaussian09 or ORCA) to identify tautomeric or conformational variations .
- If contradictions persist, use variable-temperature NMR to probe dynamic effects (e.g., hindered rotation around the C=N bond) .
Advanced Research Questions
Q. Q3. What advanced crystallographic techniques are critical for resolving disorder in the naphthalen-1-yl group during structure refinement?
Methodological Answer:
- Use SHELXL to apply "ISOR" and "DELU" constraints for anisotropic displacement parameters, especially for overlapping naphthalene carbons .
- Partial occupancy refinement may be required if disorder persists. Validate with Hirshfeld surface analysis to ensure no artificial electron density artifacts .
- Cross-reference with DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate bond lengths and angles .
Q. Q4. How can researchers reconcile contradictory biological activity data across assays (e.g., kinase inhibition vs. cytotoxicity)?
Methodological Answer:
- Perform dose-response assays (IC curves) under standardized conditions (e.g., ATP concentration, cell line viability controls).
- Use molecular docking (AutoDock Vina) to compare binding modes in kinase active sites vs. off-target proteins. Focus on the thiazole-arylamine pharmacophore for selectivity analysis .
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out nonspecific interactions .
Q. Q5. What computational methods are recommended for analyzing the compound’s electronic properties (e.g., charge transfer in photophysical studies)?
Methodological Answer:
- Perform time-dependent DFT (TD-DFT) with CAM-B3LYP functional to simulate UV-Vis spectra. Compare with experimental values to identify charge-transfer transitions .
- Natural Bond Orbital (NBO) analysis can quantify hyperconjugation effects from the nitrile group to the thiazole ring .
- For redox properties, use cyclic voltammetry (vs. Ag/AgCl reference) and correlate with HOMO-LUMO gaps from DFT .
Data Analysis and Validation
Q. Q6. How should researchers handle conflicting crystallographic data when hydrogen-bonding networks are ambiguous?
Methodological Answer:
- Use OLEX2’s interaction analysis tools to map potential hydrogen bonds (distance/angle criteria: ) .
- Validate with Hirshfeld surface plots (CrystalExplorer) to visualize close contacts and rule out solvent interference .
- If ambiguity remains, perform variable-temperature XRD to assess thermal motion effects on hydrogen-bond stability .
Q. Q7. What strategies mitigate synthetic byproducts during the Knoevenagel condensation step for the prop-2-enenitrile moiety?
Methodological Answer:
- Use Dean-Stark traps to remove water and shift equilibrium toward the enamine product.
- Optimize catalyst loading (e.g., piperidine vs. ammonium acetate) to reduce side reactions. Monitor by TLC (hexane/acetone 7:3) .
- Characterize byproducts via LC-MS and redesign protecting groups for the phenoxyphenylamine substituent if necessary .
Structural and Mechanistic Insights
Q. Q8. How does the E-configuration of the enenitrile group influence intermolecular interactions in the solid state?
Methodological Answer:
- The E-configuration enables planar stacking of the naphthalene and phenoxyphenyl groups, observed in XRD as - interactions (3.4–3.6 Å spacing) .
- Hirshfeld analysis typically shows >10% contribution from C–HN interactions involving the nitrile group .
- Compare with Z-isomer analogs (if accessible) to quantify configuration-dependent packing efficiencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
